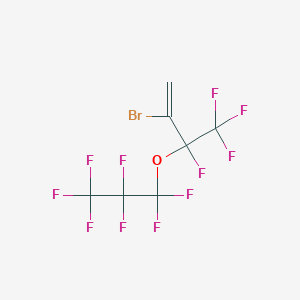
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene
Übersicht
Beschreibung
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a synthetic fluorocarbon compound with the molecular formula C7H2BrF11O and a molecular weight of 390.98 g/mol
Vorbereitungsmethoden
The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves multiple steps. One common method includes the reaction of a suitable precursor with bromine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: This compound has a similar bromine and fluorine content but differs in its aromatic structure.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound also contains multiple fluorine atoms and a bromine atom but has a benzyl group instead of a butene structure.
The uniqueness of this compound lies in its combination of a bromine atom with multiple fluorine atoms and a heptafluoropropoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
2-bromo-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVNKMSJHZKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















